molecular formula C10H10BrN3O3 B13918181 Methyl 2-bromo-4-methoxy-3-methylpyrazolo[1,5-a]pyrazine-6-carboxylate

Methyl 2-bromo-4-methoxy-3-methylpyrazolo[1,5-a]pyrazine-6-carboxylate

Cat. No.: B13918181
M. Wt: 300.11 g/mol
InChI Key: QVEBWPMJOMPXAI-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-methoxy-3-methylpyrazolo[1,5-a]pyrazine-6-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with bromo (position 2), methoxy (position 4), methyl (position 3), and a methyl ester (position 6). The bromine atom at position 2 enhances reactivity in metal-catalyzed substitutions, while the methoxy and methyl groups influence steric and electronic properties .

Properties

Molecular Formula

C10H10BrN3O3

Molecular Weight

300.11 g/mol

IUPAC Name

methyl 2-bromo-4-methoxy-3-methylpyrazolo[1,5-a]pyrazine-6-carboxylate

InChI

InChI=1S/C10H10BrN3O3/c1-5-7-9(16-2)12-6(10(15)17-3)4-14(7)13-8(5)11/h4H,1-3H3

InChI Key

QVEBWPMJOMPXAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=CN2N=C1Br)C(=O)OC)OC

Origin of Product

United States

Preparation Methods

Starting Materials and Key Reagents

Reaction Conditions and Catalysts

  • Use of acetic acid as solvent and promoter under oxygen atmosphere to facilitate oxidative cross-dehydrogenative coupling.
  • Heating to elevated temperatures (~130 °C) for extended periods (e.g., 18 hours) to drive cyclization.
  • Optional use of Pd(OAc)2 or Cu(OAc)2 catalysts in some cases, although catalyst-free conditions are often effective.
  • Microwave irradiation can be employed to reduce reaction time significantly while maintaining or improving yields.

Typical Synthetic Route Outline

Step Description Conditions Expected Outcome
1 Condensation of amino-pyrazole with methyl acetoacetate or equivalent β-ketoester Reflux in ethanol or acetic acid, O2 atmosphere, 18 h, 130 °C Formation of intermediate pyrazolo[1,5-a]pyrazine core
2 Bromination at C-2 position Use of brominating agents (e.g., N-bromosuccinimide) under controlled conditions Introduction of 2-bromo substituent
3 Methoxylation at C-4 position Methylation using methyl iodide or dimethyl sulfate in presence of base Installation of 4-methoxy group
4 Purification and crystallization Recrystallization from suitable solvents Isolation of pure this compound

Research Findings and Data Integration

Cross-Dehydrogenative Coupling (CDC) Method

Behbehani et al. (2019) demonstrated an efficient CDC approach for pyrazolo[1,5-a]pyridine derivatives, involving acetic acid and molecular oxygen to promote oxidative C(sp3)–C(sp2) coupling between β-ketoesters and amino-iminopyridines, yielding substituted pyrazolo-fused heterocycles with high atom economy and environmental friendliness. Although their work focused on pyrazolo[1,5-a]pyridines, the methodology is adaptable to pyrazolo[1,5-a]pyrazines by using appropriate amino-pyrazole precursors.

Microwave-Assisted Cyclization

Microwave irradiation has been employed to accelerate the synthesis of pyrazolo-fused heterocycles, achieving high yields (up to 93%) in significantly reduced reaction times (minutes instead of hours). This technique is useful for synthesizing methyl esters and methoxy-substituted derivatives by promoting rapid cyclization and functional group transformations.

Bromination and Methoxylation

Selective bromination at the 2-position is typically achieved post-cyclization using electrophilic brominating agents under mild conditions to avoid unwanted side reactions. Methoxylation at the 4-position is commonly performed via methylation of hydroxy intermediates or direct substitution reactions, ensuring regioselectivity and preservation of the pyrazolo core.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Cross-Dehydrogenative Coupling (CDC) Amino-pyrazole, β-ketoester, AcOH, O2 130 °C, 18 h, catalyst-free or Pd(OAc)2 High atom economy, environmentally friendly Longer reaction time
Microwave-Assisted Cyclization Amino-pyrazole, β-ketoester, methylating agents Microwave, ~120 °C, 20 min Rapid, high yields Requires microwave reactor
Bromination N-Bromosuccinimide or similar Room temperature or mild heating Selective bromination Requires careful control to avoid overbromination
Methoxylation Methyl iodide or dimethyl sulfate, base Ambient to moderate heat Efficient methylation Handling of toxic methylating agents

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4-methoxy-3-methylpyrazolo[1,5-a]pyrazine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrazine derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

Methyl 2-bromo-4-methoxy-3-methylpyrazolo[1,5-a]pyrazine-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a scaffold for the development of new drugs targeting various diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-4-methoxy-3-methylpyrazolo[1,5-a]pyrazine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

(a) Pyrazolo[1,5-a]pyrimidine Derivatives
  • Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS: 1436686-17-7): Key Differences: Replaces the pyrazine ring with pyrimidine (two nitrogen atoms at positions 1 and 3 vs. pyrazine's positions 1 and 4). A similarity score of 0.83 indicates structural overlap but distinct reactivity in nucleophilic substitutions .
(b) Pyrazolo[1,5-a]pyridine Derivatives
  • Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 1207557-35-4): Key Differences: Pyridine core (one nitrogen) instead of pyrazine. Ethyl ester (vs. methyl) may slow metabolic hydrolysis, enhancing stability .

Substituent Variations

(a) Halogen Position and Identity
  • Ethyl 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate (CAS: 1449598-75-7):

    • Key Differences : Chlorine at position 4 vs. bromine at position 2.
    • Impact : C-Cl bonds are stronger but less reactive in Suzuki couplings compared to C-Br. Position 4 substitution may reduce steric hindrance in reactions .
  • 2-Bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine (Compound 2i): Key Differences: Additional iodine at position 3 and chlorine at position 3. Yields for iodinated derivatives are typically high (83%) .
(b) Ester Group Modifications
  • Methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS: 1142211-05-9):
    • Key Differences : Chloroethyl group at position 6 and pyrimidine core.
    • Impact : Increased lipophilicity (logP) may enhance membrane permeability but reduce aqueous solubility .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Formula Molar Mass (g/mol) Key Property Reference
Methyl 2-bromo-4-methoxy-3-methylpyrazolo[1,5-a]pyrazine-6-carboxylate Pyrazolo[1,5-a]pyrazine 2-Br, 4-OCH₃, 3-CH₃, 6-COOCH₃ C₁₁H₁₁BrN₃O₃ 322.13 High reactivity at Br (position 2)
Ethyl 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate Pyrazolo[1,5-a]pyrazine 4-Cl, 6-CH₃, 2-COOCH₂CH₃ C₁₀H₁₀ClN₃O₂ 239.66 Lower reactivity (Cl vs. Br)
Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate Pyrazolo[1,5-a]pyrimidine 3-Br, 6-COOCH₃ C₉H₇BrN₃O₂ 285.08 Enhanced hydrogen-bonding potential

Research Findings and Implications

  • Reactivity : Bromine at position 2 (target compound) facilitates cross-coupling reactions, making it superior to chlorine-substituted analogs in catalytic applications .
  • Solubility : Pyrimidine-core derivatives (e.g., Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate) exhibit better aqueous solubility due to increased hydrogen-bonding capacity .
  • Synthetic Challenges: Pyrazine derivatives often yield lower quantities than pyridine analogs, as noted in Scheme 3 of , necessitating optimized protocols .

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